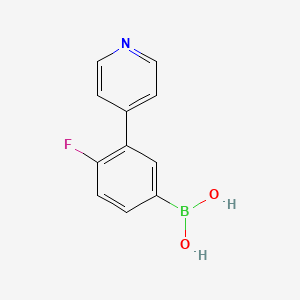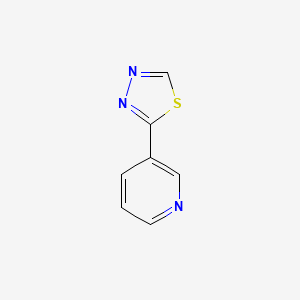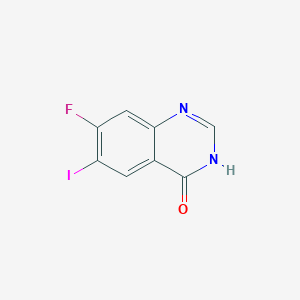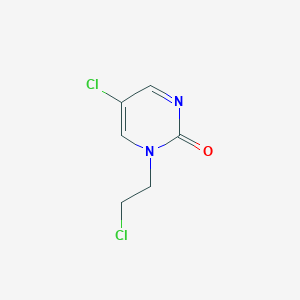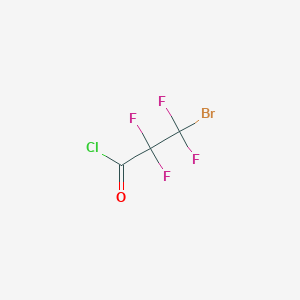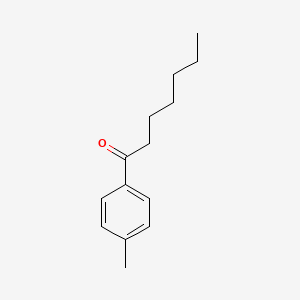
1-(4-Methylphenyl)heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H20O It is a derivative of toluene, where the methyl group is substituted with a heptanoyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_3 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_7\text{H}_7\text{COC}7\text{H}{15} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts acylation, utilizing continuous flow reactors to ensure efficient mixing and heat management. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: Heptanol derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
科学的研究の応用
1-(4-Methylphenyl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of 1-(4-Methylphenyl)heptan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of specific enzymes involved in the inflammatory response.
類似化合物との比較
4-Ethyltoluene: Similar in structure but with an ethyl group instead of a heptanoyl group.
4-Propionyltoluene: Contains a propionyl group instead of a heptanoyl group.
4-Butyryltoluene: Features a butyryl group in place of the heptanoyl group.
Uniqueness: 1-(4-Methylphenyl)heptan-1-one is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
1-(4-methylphenyl)heptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChIキー |
CYZHVLKQVXBTCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide](/img/structure/B8625438.png)
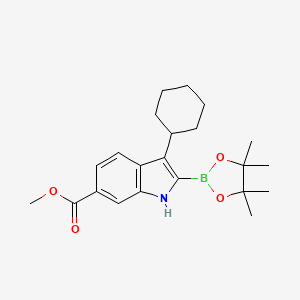
![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)
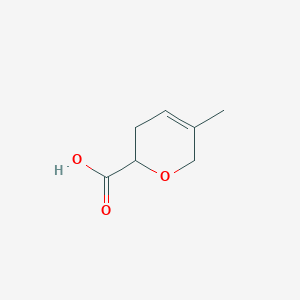
![Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8625468.png)
![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)
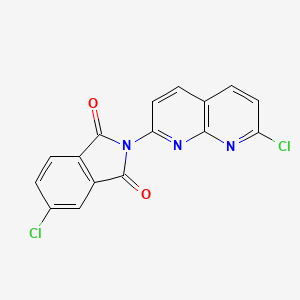
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1H-imidazol-5-yl]phenol](/img/structure/B8625493.png)
